2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane
Description
This compound is a diepoxide featuring two oxirane (epoxide) groups connected via an ethyl bridge substituted with two phenylmethoxy groups. Its structure combines aromatic benzyl ethers with reactive epoxide functionalities, making it suitable for applications in polymer crosslinking, adhesives, and epoxy resins. The phenylmethoxy groups enhance hydrophobicity and may improve thermal stability compared to simpler diepoxides .
Properties
Molecular Formula |
C20H22O4 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane |
InChI |
InChI=1S/C20H22O4/c1-3-7-15(8-4-1)11-23-19(17-13-21-17)20(18-14-22-18)24-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI Key |
MDWQEONVMMULLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(C(C2CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of a catalyst . The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time . The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the production process . The final product is purified through distillation and recrystallization to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols and other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives with various functional groups . These products are valuable intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals .
Scientific Research Applications
2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of epoxy resins and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and tissue engineering.
Medicine: Explored for its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of adhesives, coatings, and composites.
Mechanism of Action
The mechanism of action of 2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane involves the reactivity of the oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used . The compound’s ability to form stable cross-linked networks makes it valuable in applications requiring high mechanical strength and chemical resistance .
Comparison with Similar Compounds
Ethylene Glycol Diglycidyl Ether (EGDGE)
Structure : Ethylene glycol bis(2,3-epoxypropyl) ether (CAS 26403-72-5).
Molecular Formula : C₈H₁₄O₄.
Molecular Weight : 174.19 g/mol .
Key Properties :
- Density: 1.14 g/mL at 25°C
- Melting Point: 57–62°C
- Refractive Index: 1.482
- Reactivity: High due to two epoxide groups; used as a crosslinker in epoxy resins.
Comparison : - Lacks aromatic substituents, leading to lower thermal stability but higher flexibility.
- Applications include adhesives and coatings, whereas the target compound’s phenylmethoxy groups may expand its use in high-temperature resins .
1,2-Di(oxiran-2-yl)benzene
Structure : Benzene ring with two directly attached epoxide groups (CAS 30424-08-9).
Molecular Formula : C₁₀H₁₀O₂.
Molecular Weight : 162.19 g/mol .
Key Properties :
- Rigid structure due to the benzene-epoxide linkage.
- Reactivity: Epoxides are sterically hindered, reducing reaction rates compared to aliphatic diepoxides.
Comparison : - The target compound’s ethyl bridge and benzyl ethers provide greater conformational flexibility.
- The benzene ring in 1,2-di(oxiran-2-yl)benzene increases rigidity but limits solubility in non-polar matrices .
2-[(Phenylmethoxy)methyl]oxirane
Structure: Monoepoxide with a benzyloxymethyl substituent (CAS 89616-40-0). Molecular Formula: C₁₀H₁₂O₂. Molecular Weight: 164.20 g/mol . Key Properties:
- Applications: Intermediate in organic synthesis, e.g., for glycidyl ether derivatives.
Comparison : - The target compound’s dual epoxide groups enable bifunctional reactivity, making it more effective in polymer networks.
- Both compounds share phenylmethoxy groups, but the monoepoxide is less thermally stable .
Biphenyl Glycidyl Ether (CAS 7144-65-2)
Structure: Monoepoxide with a biphenyl group (C₁₅H₁₄O₂). Molecular Weight: 226.27 g/mol . Key Properties:
- Enhanced hydrophobicity and UV stability due to the biphenyl moiety.
- Applications: Specialty coatings and electronic encapsulants.
Comparison : - The biphenyl group offers superior UV resistance compared to the target compound’s benzyl ethers.
- Monoepoxide functionality restricts its use compared to the target’s dual reactivity .
Comparative Data Table
| Compound Name | CAS No. | Epoxide Groups | Aromatic Substituents | Molecular Weight (g/mol) | Key Applications | Thermal Stability |
|---|---|---|---|---|---|---|
| Target Compound | - | 2 | Phenylmethoxy | ~340 (estimated) | High-temp resins, coatings | High |
| Ethylene Glycol Diglycidyl Ether | 26403-72-5 | 2 | None | 174.19 | Adhesives, coatings | Moderate |
| 1,2-Di(oxiran-2-yl)benzene | 30424-08-9 | 2 | Benzene ring | 162.19 | Specialty polymers | Moderate |
| 2-[(Phenylmethoxy)methyl]oxirane | 89616-40-0 | 1 | Phenylmethoxy | 164.20 | Organic synthesis | Low |
| Biphenyl Glycidyl Ether | 7144-65-2 | 1 | Biphenyl | 226.27 | UV-resistant coatings | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
